molecular formula C8H13ClN2O2 B2692555 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride CAS No. 952292-18-1

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B2692555
CAS No.: 952292-18-1
M. Wt: 204.65
InChI Key: GGNLQYNQWRVKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride, also known as Agmatine, exerts modulatory action at multiple molecular targets . These targets notably include neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Mode of Action

This compound interacts with its targets in a way that it can exert its modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease . It is capable of exerting its modulatory actions simultaneously at multiple targets .

Biochemical Pathways

This compound is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

Isotopic labeling of endogenous metabolites like this compound has emerged as a powerful approach to study metabolism-related biological processes . This isotopologue of agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo or used as an internal standard in mass spectrometry measurements .

Result of Action

This compound is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure . This makes it a potential therapeutic agent for the treatment of hypertension, ischemia, diabetes, and other cardiovascular ailments .

Properties

IUPAC Name

1-(4-aminobutyl)pyrrole-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h3-4H,1-2,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLQYNQWRVKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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